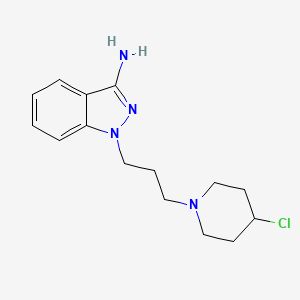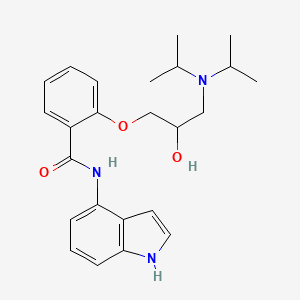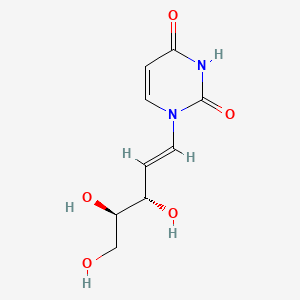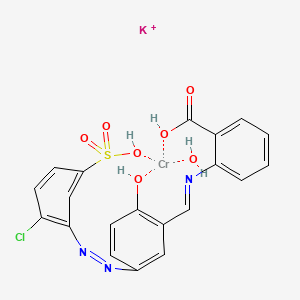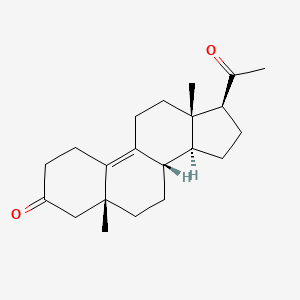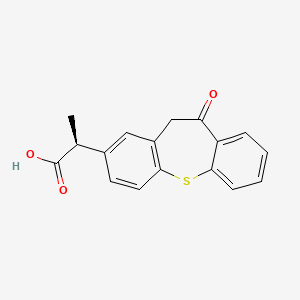
(R*,S*)-3,3'-(1,2-Ethanediyl)bis(2-(3-pyridinyl)-4-thiazolidinone)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R*,S*)-3,3’-(1,2-Ethanediyl)bis(2-(3-pyridinyl)-4-thiazolidinone) is a complex organic compound featuring a thiazolidinone ring fused with a pyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (R*,S*)-3,3’-(1,2-Ethanediyl)bis(2-(3-pyridinyl)-4-thiazolidinone) typically involves the reaction of 3-pyridinecarboxaldehyde with thiazolidinone derivatives under specific conditions. The reaction is often catalyzed by acids or bases and may require solvents such as ethanol or methanol. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems allows for precise control over reaction parameters, leading to efficient production processes.
Analyse Chemischer Reaktionen
Types of Reactions
(R*,S*)-3,3’-(1,2-Ethanediyl)bis(2-(3-pyridinyl)-4-thiazolidinone) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, facilitated by reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce thiazolidinone alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (R*,S*)-3,3’-(1,2-Ethanediyl)bis(2-(3-pyridinyl)-4-thiazolidinone) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
Biologically, this compound has shown potential as an antimicrobial agent. Its ability to inhibit bacterial growth makes it a candidate for further research in developing new antibiotics.
Medicine
In medicine, (R*,S*)-3,3’-(1,2-Ethanediyl)bis(2-(3-pyridinyl)-4-thiazolidinone) is being investigated for its anti-inflammatory properties. It may interact with specific enzymes involved in the inflammatory response, providing a basis for new therapeutic agents.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its incorporation into polymers or composites can lead to innovative applications in electronics and materials science.
Wirkmechanismus
The mechanism of action of (R*,S*)-3,3’-(1,2-Ethanediyl)bis(2-(3-pyridinyl)-4-thiazolidinone) involves its interaction with molecular targets such as enzymes or receptors. For instance, its antimicrobial activity may result from binding to bacterial enzymes, disrupting their function and leading to cell death. The anti-inflammatory effects could be due to inhibition of enzymes like cyclooxygenase, reducing the production of pro-inflammatory mediators.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3’-(1,2-Ethanediyl)bis(2-(3-pyridinyl)-4-thiazolidinone)
- 3,3’-(1,2-Ethanediyl)bis(2-(2-pyridinyl)-4-thiazolidinone)
- 3,3’-(1,2-Ethanediyl)bis(2-(4-pyridinyl)-4-thiazolidinone)
Uniqueness
(R*,S*)-3,3’-(1,2-Ethanediyl)bis(2-(3-pyridinyl)-4-thiazolidinone) stands out due to its specific stereochemistry and the presence of both pyridine and thiazolidinone rings
Eigenschaften
CAS-Nummer |
131420-44-5 |
|---|---|
Molekularformel |
C18H18N4O2S2 |
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
(2R)-3-[2-[(2R)-4-oxo-2-pyridin-3-yl-1,3-thiazolidin-3-yl]ethyl]-2-pyridin-3-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H18N4O2S2/c23-15-11-25-17(13-3-1-5-19-9-13)21(15)7-8-22-16(24)12-26-18(22)14-4-2-6-20-10-14/h1-6,9-10,17-18H,7-8,11-12H2/t17-,18-/m1/s1 |
InChI-Schlüssel |
GKVUODRVRSGRAM-QZTJIDSGSA-N |
Isomerische SMILES |
C1C(=O)N([C@H](S1)C2=CN=CC=C2)CCN3[C@H](SCC3=O)C4=CN=CC=C4 |
Kanonische SMILES |
C1C(=O)N(C(S1)C2=CN=CC=C2)CCN3C(SCC3=O)C4=CN=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


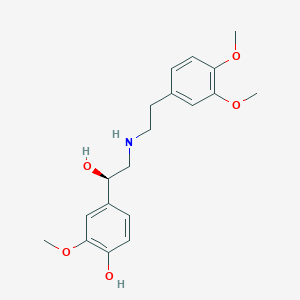
![5-(4-methoxyphenyl)-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B12734586.png)
